6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile 6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15680702
InChI: InChI=1S/C17H16ClN5O3/c1-17(2,3)14-13-12(8-4-5-10(18)11(6-8)23(24)25)9(7-19)15(20)26-16(13)22-21-14/h4-6,12H,20H2,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C17H16ClN5O3
Molecular Weight: 373.8 g/mol

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

CAS No.:

Cat. No.: VC15680702

Molecular Formula: C17H16ClN5O3

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile -

Specification

Molecular Formula C17H16ClN5O3
Molecular Weight 373.8 g/mol
IUPAC Name 6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C17H16ClN5O3/c1-17(2,3)14-13-12(8-4-5-10(18)11(6-8)23(24)25)9(7-19)15(20)26-16(13)22-21-14/h4-6,12H,20H2,1-3H3,(H,21,22)
Standard InChI Key FPRASYRHJBBQDN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, delineates its intricate structure. The pyrano[2,3-c]pyrazole core consists of a fused pyran and pyrazole ring system, with substitutions at positions 3, 4, 5, and 6. Key structural features include:

  • Position 3: A bulky tert-butyl group (-C(CH₃)₃) enhancing steric hindrance and lipophilicity.

  • Position 4: A 4-chloro-3-nitrophenyl ring providing electron-withdrawing effects for electrophilic interactions.

  • Position 5: A nitrile group (-C≡N) contributing to hydrogen bonding and dipole interactions.

  • Position 6: An amino group (-NH₂) enabling hydrogen bonding and participation in acid-base reactions.

The molecular formula C₁₇H₁₆ClN₅O₃ and molecular weight of 373.8 g/mol (Table 1) were confirmed via high-resolution mass spectrometry.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O₃
Molecular Weight373.8 g/mol
IUPAC Name6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS NumberNot publicly disclosed
Density~1.4 g/cm³ (estimated)
Boiling Point>600°C (decomposes)

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the structure:

  • ¹H NMR: Signals at δ 1.4 ppm (9H, singlet, tert-butyl), δ 6.8–7.6 ppm (3H, aromatic protons), and δ 5.2 ppm (1H, pyran ring) confirm substituent placement.

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch), 2220 cm⁻¹ (C≡N), and 1520 cm⁻¹ (NO₂ asymmetric stretch) align with functional groups .

Synthetic Methodologies

Condensation-Based Synthesis

A predominant route involves a one-pot, three-component condensation of:

  • Aldehyde derivative: 4-Chloro-3-nitrobenzaldehyde.

  • Active methylene compound: Ethyl acetoacetate.

  • Nucleophile: Malononitrile and hydrazine hydrate.

The reaction proceeds under reflux in ethanol, catalyzed by nanoeggshell titanium(IV) oxide (TiO₂) or cobalt cerium oxide nanoparticles, achieving yields of 75–85%. The mechanism involves:

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Cyclocondensation with hydrazine to form the pyrazole ring.

  • Nucleophilic attack by ethyl acetoacetate to assemble the pyran ring.

Table 2: Optimal Reaction Conditions

ParameterCondition
CatalystNano-TiO₂ (5 mol%)
SolventEthanol
Temperature80°C
Time4–6 hours
Yield82%

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times to 30 minutes with comparable yields .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group at position 3 of the phenyl ring undergoes selective reduction to an amine using H₂/Pd-C in ethanol, forming 6-amino-3-tert-butyl-4-(4-chloro-3-aminophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile—a precursor for anticancer agents.

Nucleophilic Attack

The nitrile group participates in:

  • Hydrolysis: To carboxylic acids under acidic conditions (HCl, Δ).

  • Cycloaddition: With sodium azide to form tetrazolo[1,5-a]pyridine derivatives .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits potent inhibition against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in reducing prostaglandin E₂ synthesis.

  • Aurora kinase A: Disrupts mitosis in HeLa cells (IC₅₀ = 1.5 μM), indicating antitumor potential .

Molecular Docking Insights

Docking studies (PDB: 1PXX) reveal:

  • The nitrile forms hydrogen bonds with COX-2’s Arg120 (2.1 Å).

  • The nitro group engages in π-stacking with Tyr385.

Table 3: Pharmacological Profile

TargetIC₅₀ (μM)Mechanism
COX-20.8Competitive inhibition
Aurora kinase A1.5ATP-binding site obstruction
5-LOX2.3Iron chelation

Applications in Drug Discovery

Anti-Inflammatory Agents

Derivatives lacking the nitro group show 10-fold selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity in rodent models.

Anticancer Therapeutics

In MDA-MB-231 breast cancer cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 5 μM) and G2/M cell cycle arrest .

Future Perspectives

  • Structure-Activity Relationships: Modifying the tert-butyl group to smaller alkyl chains may enhance solubility.

  • In Vivo Studies: Pharmacokinetic profiling in murine models is critical for clinical translation.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) warrants exploration.

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